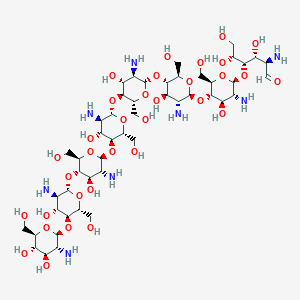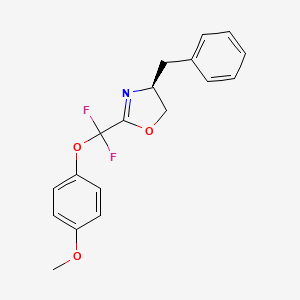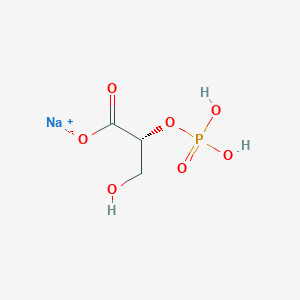![molecular formula C10H23NO6S B12847669 tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is a compound that combines the protective group tert-butoxycarbonyl (Boc) with an amino alcohol and methanesulfonic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is significant in various chemical processes, particularly in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amine group in ®-2-Aminobutan-1-ol with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino alcohol is then treated with methanesulfonic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxyl group in the amino alcohol can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino alcohol can be oxidized to form corresponding ketones or reduced to form amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, tosylates
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: ®-2-Aminobutan-1-ol
Substitution: Various substituted amino alcohols
Oxidation: Corresponding ketones
Reduction: Corresponding amines
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protective Boc group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Hydrochloride
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Trifluoroacetate
Uniqueness
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to the presence of the methanesulfonic acid moiety, which can enhance the solubility and reactivity of the compound in certain chemical environments. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C10H23NO6S |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C9H19NO3.CH4O3S/c1-5-7(6-11)10-8(12)13-9(2,3)4;1-5(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12);1H3,(H,2,3,4)/t7-;/m1./s1 |
InChI-Schlüssel |
FOLRPTURBMXCSY-OGFXRTJISA-N |
Isomerische SMILES |
CC[C@H](CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Kanonische SMILES |
CCC(CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


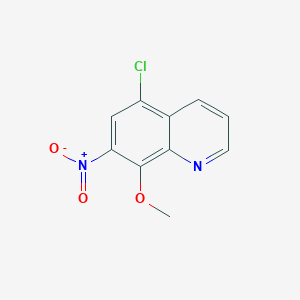


![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)

![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
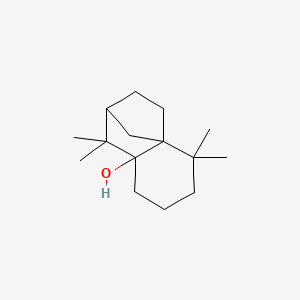
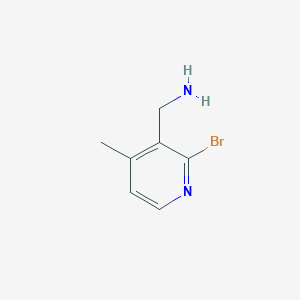
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
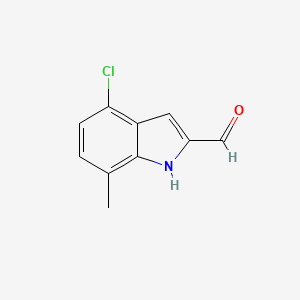
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
